

The Discovery and Development of JZL195: A Dual Inhibitor of Endocannabinoid Hydrolases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **JZL195**

Cat. No.: **B608286**

[Get Quote](#)

An In-depth Technical Guide

Abstract

JZL195 is a potent and selective dual inhibitor of the two primary enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). By simultaneously blocking these two key metabolic pathways, **JZL195** produces significant and sustained elevations in the endogenous levels of the principal endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG). This unique pharmacological profile has made **JZL195** an invaluable research tool for elucidating the synergistic and distinct physiological roles of AEA and 2-AG signaling. This technical guide provides a comprehensive overview of the discovery, history, and development of **JZL195**, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and the key signaling pathways it modulates.

Introduction: The Rationale for Dual FAAH/MAGL Inhibition

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including pain, mood, appetite, and memory. The primary signaling molecules of the ECS, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are lipid neurotransmitters that activate cannabinoid receptors, most notably CB1 and CB2. The biological actions of AEA and 2-AG are terminated by enzymatic hydrolysis. Fatty acid amide

hydrolase (FAAH) is the primary enzyme responsible for AEA degradation, while monoacylglycerol lipase (MAGL) is the principal hydrolase for 2-AG[1].

Early research into modulating the ECS focused on the development of selective inhibitors for either FAAH or MAGL. While these selective inhibitors demonstrated therapeutic potential, they often failed to replicate the full spectrum of effects observed with direct-acting cannabinoid receptor agonists like Δ^9 -tetrahydrocannabinol (THC). This suggested that the simultaneous elevation of both AEA and 2-AG might be necessary to achieve broader therapeutic efficacy or to uncover synergistic interactions between these two endocannabinoid signaling pathways[2]. This hypothesis provided the foundational rationale for the development of a dual FAAH/MAGL inhibitor.

The Discovery of **JZL195**

Researchers at The Scripps Research Institute, led by Benjamin Cravatt, embarked on a program to develop a potent and selective dual FAAH/MAGL inhibitor. Their strategy was based on an electrophilic N-carbonyl piperazine carbamate scaffold, a structural motif common to both the MAGL-selective inhibitor JZL184 and FAAH-selective inhibitors. Through iterative cycles of medicinal chemistry and screening, they aimed to optimize both potency and selectivity.

A key technology in this process was competitive activity-based protein profiling (ABPP). This chemoproteomic technique allows for the assessment of an inhibitor's potency and selectivity against a large number of enzymes simultaneously within a native biological system, such as a mouse brain proteome. Early candidates showed off-target activity against neuropathy target esterase (NTE), an enzyme whose inhibition can lead to toxicity. This guided the chemical synthesis efforts to minimize NTE activity, culminating in the development of **JZL195**, an N-(3-phenoxybenzyl) piperazine carbamate[3].

Chemical and Physical Properties of **JZL195**

Property	Value
IUPAC Name	4-nitrophenyl 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate
Molecular Formula	C ₂₄ H ₂₃ N ₃ O ₅
Molecular Weight	433.46 g/mol
CAS Number	1210004-12-8
Appearance	Solid
Solubility	Soluble in DMSO to 50 mM
Storage	Store at -20°C

Mechanism of Action

JZL195 is an irreversible inhibitor of both FAAH and MAGL. It acts by covalently modifying the active site serine nucleophile of these enzymes, thereby rendering them inactive. This inhibition of FAAH and MAGL leads to a decrease in the hydrolysis of their respective substrates, AEA and 2-AG. The resulting accumulation of AEA and 2-AG in the brain and peripheral tissues enhances their signaling at cannabinoid receptors and other targets, leading to a variety of physiological effects.

Quantitative Pharmacological Data

Table 1: In Vitro Inhibitory Potency of JZL195

Enzyme	Species	Assay Type	IC ₅₀ (nM)	Reference
FAAH	Mouse	Substrate Hydrolysis	2	[4][5]
MAGL	Mouse	Substrate Hydrolysis	4	[4][5]
FAAH	Mouse	Competitive ABPP	13	[3]
MAGL	Mouse	Competitive ABPP	19	[3]
FAAH	Rat	Competitive ABPP	~10-100	
MAGL	Rat	Competitive ABPP	~10-100	
FAAH	Human	Competitive ABPP	~10-100	
MAGL	Human	Competitive ABPP	~10-100	

Table 2: In Vivo Effects of JZL195 on Brain Endocannabinoid Levels in Mice

JZL195 Dose (mg/kg, i.p.)	Time Post-Injection (h)	Brain AEA Levels (Fold increase vs. vehicle)	Brain 2-AG Levels (Fold increase vs. vehicle)	Reference
3-20	4	Dose-dependent increase	Dose-dependent increase	
20	4	~10	~10	[6]
20	10	Sustained elevation	Sustained elevation	[6]

Table 3: In Vivo Effects of JZL195 on Brain Endocannabinoid Levels in Rats

JZL195 Dose (mg/kg, i.p.)	Brain Region	Brain AEA Levels (Fold increase vs. vehicle)	Brain 2-AG Levels (Fold increase vs. vehicle)	Reference
15	Nucleus Accumbens	Significant increase	~4.5-7	[1]
30	Nucleus Accumbens	Significant increase	~4.5-7	[1]
15	Caudate Putamen	Significant increase	~4.5-7	[1]
30	Caudate Putamen	Significant increase	~4.5-7	[1]
15	Hippocampus	Significant increase	~4.5-7	[1]
30	Hippocampus	Significant increase	~4.5-7	[1]
15	Prefrontal Cortex	Significant increase	~4.5-7	[1]
30	Prefrontal Cortex	Significant increase	~4.5-7	[1]

Experimental Protocols

Synthesis of JZL195

While a detailed, step-by-step synthesis protocol for **JZL195** is not publicly available in the primary literature, its structure as a 4-nitrophenyl carbamate derivative of a substituted piperazine suggests a synthetic route involving the reaction of 1-((3-phenoxyphenyl)methyl)piperazine with 4-nitrophenyl chloroformate. The starting piperazine derivative can be synthesized via standard organic chemistry methods, likely involving the

alkylation of piperazine with 1-(bromomethyl)-3-phenoxybenzene. Purification would typically be achieved through column chromatography.

Competitive Activity-Based Protein Profiling (ABPP)

Objective: To determine the potency and selectivity of **JZL195** against serine hydrolases in a complex proteome.

Materials:

- Mouse brain membrane proteome
- **JZL195**
- Fluorophosphonate-rhodamine (FP-Rh) probe
- SDS-PAGE gels
- Fluorescence gel scanner

Protocol:

- Prepare mouse brain membrane proteomes by homogenization and ultracentrifugation.
- Pre-incubate aliquots of the proteome with varying concentrations of **JZL195** for 30 minutes at 37°C.
- Add the broad-spectrum serine hydrolase probe, FP-Rh (typically 1 μ M), to each aliquot and incubate for another 30 minutes at 37°C.
- Quench the labeling reaction by adding SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE.
- Visualize the fluorescently labeled serine hydrolases using a gel scanner.
- Quantify the fluorescence intensity of the bands corresponding to FAAH and MAGL to determine the concentration of **JZL195** required to inhibit their labeling by FP-Rh, from which

IC_{50} values can be calculated. A reduction in fluorescence intensity indicates inhibition by **JZL195**.

Substrate Hydrolysis Assays

Objective: To measure the inhibitory effect of **JZL195** on the enzymatic activity of FAAH and MAGL.

Materials:

- Recombinant FAAH and MAGL or mouse brain membrane preparations
- **JZL195**
- Anandamide (AEA) and 2-arachidonoylglycerol (2-AG) substrates
- LC-MS system

Protocol:

- Pre-incubate the enzyme source (recombinant enzyme or brain membranes) with varying concentrations of **JZL195** for 30 minutes at 37°C.
- Initiate the enzymatic reaction by adding the respective substrate (e.g., 100 μ M AEA for FAAH or 100 μ M 2-AG for MAGL).
- Allow the reaction to proceed for a defined period.
- Quench the reaction, typically by adding a cold organic solvent like acetonitrile.
- Extract the lipids.
- Quantify the amount of substrate remaining or product formed using LC-MS.
- Calculate the percent inhibition at each **JZL195** concentration and determine the IC_{50} value.

In Vivo Cannabinoid Tetrad Test in Mice

Objective: To assess the CB1 receptor-mediated behavioral effects of **JZL195**. The tetrad consists of four tests: antinociception, catalepsy, hypomotility, and hypothermia.

Materials:

- C57BL/6 mice
- **JZL195**
- Vehicle control
- Hot plate or tail-immersion apparatus
- Bar test apparatus
- Open field activity chambers
- Rectal thermometer

Protocol:

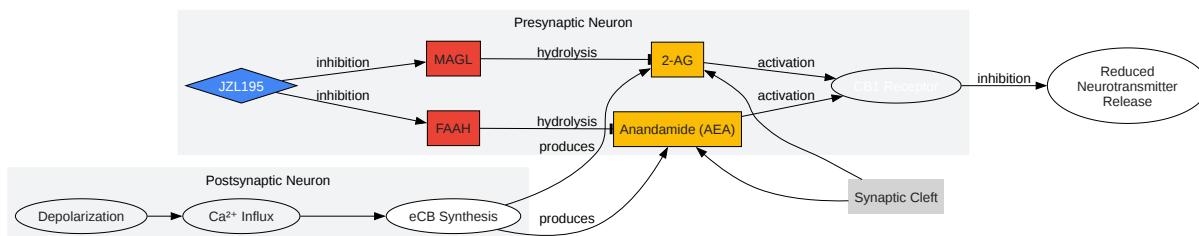
- Administer **JZL195** or vehicle intraperitoneally (i.p.) to the mice.
- At a specified time post-injection (e.g., 50-60 minutes), perform the following tests in sequence:
 - Antinociception (Hot Plate Test): Place the mouse on a hot plate (e.g., 54-58°C) and measure the latency to a nociceptive response (e.g., paw lick or jump). An increase in latency indicates analgesia.
 - Catalepsy (Bar Test): Gently place the mouse's forepaws on a horizontal bar raised approximately 3-4 cm from the surface. Measure the time the mouse remains immobile. Immobility for more than 20 seconds is typically considered catalepsy.
 - Hypomotility (Open Field Test): Place the mouse in an open field arena and record its locomotor activity (e.g., distance traveled, line crossings) for a set duration (e.g., 5-10 minutes). A decrease in activity indicates hypomotility.

- Hypothermia: Measure the mouse's core body temperature using a rectal probe. A decrease in temperature indicates hypothermia.
- Compare the results from the **JZL195**-treated group to the vehicle-treated group to determine the presence and magnitude of cannabinoid-like effects.

Endocannabinoid Extraction and Quantification from Brain Tissue

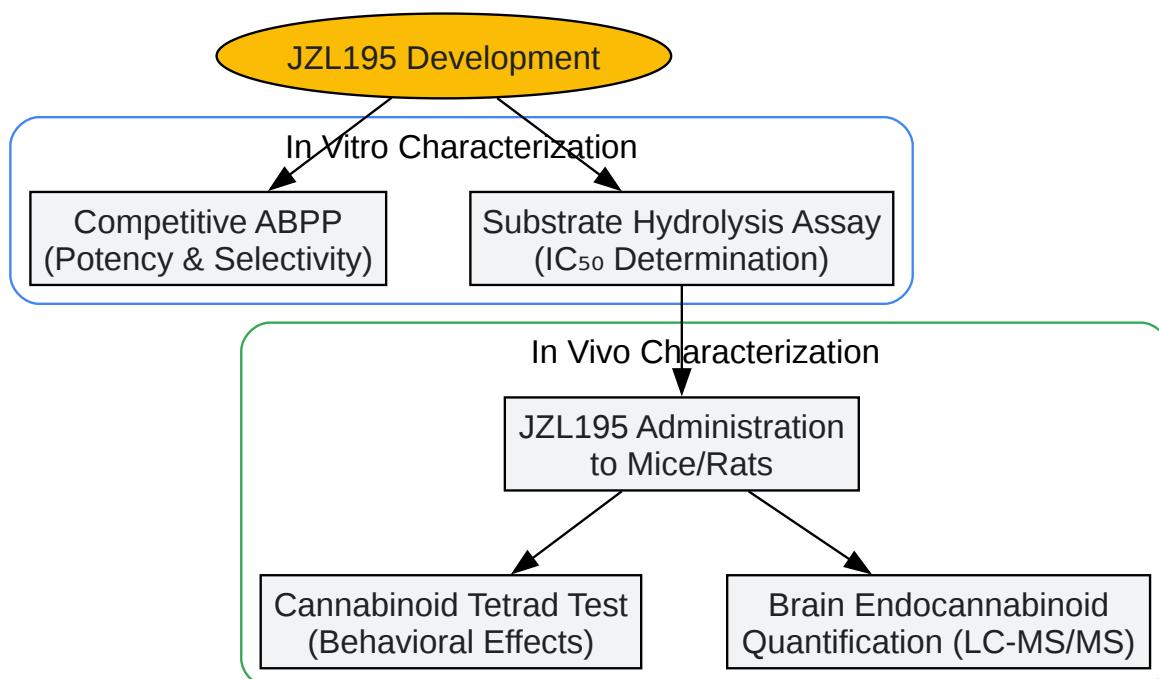
Objective: To measure the levels of AEA and 2-AG in the brains of **JZL195**-treated animals.

Materials:


- Mouse brains
- Internal standards (deuterated AEA and 2-AG)
- Organic solvents (e.g., ethyl acetate/hexane or chloroform/methanol)
- Solid-phase extraction (SPE) columns
- LC-MS/MS system

Protocol:

- Rapidly harvest and freeze the mouse brain following euthanasia at a specific time after **JZL195** administration.
- Homogenize the brain tissue in a suitable solvent containing the deuterated internal standards.
- Perform a liquid-liquid extraction to isolate the lipid fraction.
- Further purify the lipid extract using SPE to remove interfering substances.
- Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.


- Inject the sample into an LC-MS/MS system for the separation and quantification of AEA and 2-AG.
- Calculate the concentrations of AEA and 2-AG relative to the internal standards and normalize to the tissue weight.

Signaling Pathways and Experimental Workflows

[Click to download full resolution via product page](#)

Caption: Endocannabinoid signaling pathway modulated by **JZL195**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the characterization of **JZL195**.

Conclusion

JZL195 has proven to be a pivotal pharmacological tool that has significantly advanced our understanding of the endocannabinoid system. Its ability to dually inhibit FAAH and MAGL has allowed for the exploration of the combined roles of AEA and 2-AG in a manner that was not possible with selective inhibitors. The data generated from studies using **JZL195** have provided compelling evidence for the synergistic interactions between the two major endocannabinoid signaling pathways in regulating a variety of physiological and behavioral processes. This in-depth technical guide serves as a comprehensive resource for researchers utilizing **JZL195**, providing the necessary background, quantitative data, and methodological details to facilitate further investigations into the complex and multifaceted endocannabinoid system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Full Fatty Acid Amide Hydrolase Inhibition Combined with Partial Monoacylglycerol Lipase Inhibition: Augmented and Sustained Antinociceptive Effects with Reduced Cannabimimetic Side Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research — Cravatt Lab Website [cravattlab.com]
- To cite this document: BenchChem. [The Discovery and Development of JZL195: A Dual Inhibitor of Endocannabinoid Hydrolases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608286#discovery-and-history-of-jzl195-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com